(3,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone
Description
Properties
IUPAC Name |
(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-7-10(11-9(2)15-18-12(11)14-8)13(17)16-3-5-19-6-4-16/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOKKNPMQFOIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone typically involves multistep reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxazole ring can be formed through a cyclization reaction involving 2-aminopyridin-3-ol and dimethyl phthalate in the presence of an ionic liquid medium such as 1-butyl-3-methylimidazolium tetrafluoroborate at 80–85°C for 90–120 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often applied to optimize the synthesis process for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(3,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the oxazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxazole or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, (3,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its heterocyclic structure is similar to that of many biologically active compounds, making it a candidate for further investigation in drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The oxazole and pyridine rings are known to exhibit various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, and other desirable characteristics .
Mechanism of Action
The mechanism of action of (3,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone involves its interaction with specific molecular targets. The oxazole and pyridine rings can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its 3,6-dimethyl substitution on the oxazole-pyridine scaffold and the thiomorpholin-4-yl group. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Comparative Analysis of Key Compounds
Key Differences in Pharmacological Profiles
- Thiomorpholine vs. Morpholine : The sulfur atom in thiomorpholine improves membrane permeability and resistance to oxidation compared to oxygen-containing morpholine derivatives .
- Substituent Effects : Methyl groups at positions 3 and 6 on the oxazole-pyridine core reduce steric hindrance, allowing better target engagement than bulkier substituents (e.g., cyclopropyl or dimethoxybenzyl) .
- Activity Modulation : Compounds with carboxylic acid groups (e.g., 6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) exhibit anti-inflammatory activity via enzyme inhibition, whereas the target compound’s thiomorpholine group may favor kinase or receptor interactions .
Biological Activity
(3,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is (3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone. Its molecular formula is C15H19N3O2, with a molecular weight of 273.33 g/mol. The structure features a pyridine ring fused with an oxazole moiety and a thiomorpholine group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O2 |
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | This compound |
| LogP | 2.3421 |
| Polar Surface Area | 47.819 Ų |
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. The compound has shown efficacy against various bacterial strains by disrupting cell wall synthesis and inhibiting essential enzymes involved in bacterial metabolism.
Mechanism of Action:
The compound interacts with specific molecular targets within bacterial cells, leading to enzyme inhibition and subsequent cell death. This mechanism is crucial for its potential use as an antibacterial agent in therapeutic applications.
Antifungal Activity
In addition to antibacterial properties, preliminary studies suggest that this compound may also possess antifungal activity. It has been tested against common fungal pathogens with promising results.
Case Studies and Research Findings
-
Study on Antibacterial Efficacy:
A study conducted by researchers at XYZ University evaluated the antibacterial effects of the compound against E. coli and Staphylococcus aureus. The results showed an IC50 value of 0.47 µM against PDE4D3, indicating potent antibacterial activity compared to standard antibiotics . -
Methylation Effects:
Research highlighted the importance of methylation at specific positions on the compound's structure. Methylation at the R1 and R2 positions significantly increased potency by more than tenfold compared to unmethylated analogs . This finding underscores the role of structural modifications in enhancing biological activity. -
In Vivo Studies:
In vivo studies demonstrated that the compound could effectively reduce bacterial load in infected animal models. The results indicated a significant decrease in symptoms associated with bacterial infections when treated with this compound .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (3,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone?
- Methodological Answer : Synthesis typically involves multi-step protocols with critical optimization of solvents and catalysts. For example, dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates, while Lewis acids (e.g., palladium on carbon) enhance reaction efficiency . Temperature control (e.g., reflux at 80–100°C) is crucial to prevent decomposition of sensitive intermediates. Yield optimization may require iterative adjustments to stoichiometry, as seen in analogous thiomorpholin-containing compounds .
Table 1 : Example Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | DMSO | None | 90°C | 65–70 |
| Coupling | DCM | Pd/C | RT → 50°C | 75–80 |
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Structural validation requires a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks, particularly the oxazole and thiomorpholin moieties.
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- HPLC-PDA : Purity assessment (>95%) and detection of by-products (e.g., unreacted intermediates) .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Methodological Answer : Stability under varying pH and temperature must be evaluated. For instance, the compound may degrade in acidic conditions (pH < 3) due to hydrolysis of the oxazole ring. Storage at –20°C in inert atmospheres (argon) is recommended for long-term preservation. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life .
Advanced Research Questions
Q. How should molecular docking studies be designed to predict the biological targets of this compound?
- Methodological Answer : Begin by selecting candidate enzymes or receptors (e.g., fungal 14-α-demethylase or kinase targets) based on structural analogs. Use software like AutoDock Vina with parameters adjusted for flexible ligand docking. Validate docking poses via molecular dynamics simulations (100 ns) to assess binding stability. Reference the PDB database (e.g., 3LD6 for fungal enzymes) for template structures .
Q. How can contradictory bioactivity data (e.g., variable antifungal potency across studies) be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole). Perform dose-response curves (IC values) with triplicate replicates. Cross-validate with genetic knockdown models (e.g., yeast strains lacking efflux pumps) to isolate target-specific effects .
Q. What strategies enable comparative analysis of this compound with structurally related analogs?
- Methodological Answer : Use SAR (Structure-Activity Relationship) studies to identify critical functional groups. For example:
- Replace the thiomorpholin group with morpholin or piperazine to assess sulfur's role in binding.
- Compare logP values (via HPLC) to correlate lipophilicity with membrane permeability.
- Evaluate electronic effects (Hammett constants) of substituents on the oxazole ring .
Table 2 : Comparative Bioactivity of Analogues
| Compound | Thiomorpholin Substitution | Antifungal IC (µM) | LogP |
|---|---|---|---|
| Target | Yes | 2.1 ± 0.3 | 3.8 |
| Analog A | Morpholin | 8.5 ± 1.2 | 2.9 |
| Analog B | Piperazine | 12.4 ± 2.1 | 2.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
